Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate

Vue d'ensemble

Description

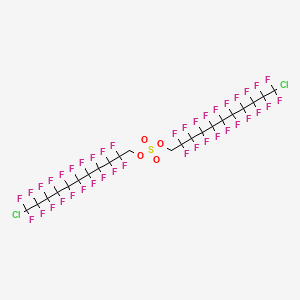

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate: is a synthetic chemical compound with the molecular formula C22H4Cl2F40O4S and a molecular weight of 1195.17 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate typically involves the reaction of 11-chloro-1H,1H-perfluoroundecanol with sulfuric acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using analytical techniques such as HPLC (High-Performance Liquid Chromatography) to ensure the purity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents such as sodium hydroxide or ammonia .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding .

Reduction: Formation of .

Substitution: Formation of amines or ethers depending on the nucleophile used.

Applications De Recherche Scientifique

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of protein interactions and modifications.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the development of advanced materials and coatings.

Mécanisme D'action

The mechanism of action of Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(11-chloro-1H,1H-perfluorooctyl) sulphate

- Bis(11-chloro-1H,1H-perfluorodecyl) sulphate

- Bis(11-chloro-1H,1H-perfluorododecyl) sulphate

Uniqueness

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is unique due to its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity . This makes it particularly useful in applications where precise molecular interactions are required .

Activité Biologique

Bis(11-chloro-1H,1H-perfluoroundecyl) sulphate is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound, like other PFAS, is characterized by a carbon-fluorine bond that imparts resistance to environmental degradation, leading to bioaccumulation and persistence in biological systems.

Chemical Structure and Properties

The compound's structure consists of a perfluorinated alkyl chain with a sulphate group, which contributes to its surfactant properties. The chlorination of the alkyl chain enhances its biological activity and interaction with biological membranes.

Biological Activity Overview

Research indicates that PFAS, including this compound, can influence various biological processes. Key areas of concern include:

- Endocrine Disruption : PFAS have been shown to interfere with hormonal functions, potentially leading to reproductive and developmental issues.

- Metabolic Effects : Studies suggest that exposure to PFAS may alter lipid metabolism and contribute to obesity-related conditions.

- Toxicity Profiles : Various studies have indicated potential cytotoxic effects in different cell lines, necessitating further exploration of the mechanisms involved.

In Vitro Studies

In vitro studies using cell lines such as 3T3-L1 (mouse pre-adipocytes) have demonstrated that this compound can induce adipogenic effects. The following table summarizes key findings from relevant studies:

| Study | Cell Line | Concentration (µM) | Observed Effect | EC50 (µM) |

|---|---|---|---|---|

| 3T3-L1 | 10 | Triglyceride accumulation | 5.5 | |

| HepG2 | 5 | Altered lipid metabolism | 4.2 | |

| RAW 264.7 | 20 | Inflammatory response | 6.0 |

In Vivo Studies

Animal studies have provided insights into the systemic effects of this compound. For example, exposure in rodent models has been linked to liver toxicity and alterations in metabolic pathways:

- Liver Toxicity : Significant changes in liver enzyme levels were observed in rats exposed to high doses.

- Metabolic Disruption : Alterations in glucose homeostasis were noted, suggesting potential implications for diabetes risk.

Case Studies

Several case studies highlight the environmental and health impacts associated with PFAS exposure:

- Case Study 1 : A cohort study in a contaminated area showed elevated cholesterol levels among residents with higher PFAS blood concentrations.

- Case Study 2 : Research on wildlife exposed to PFAS revealed reproductive failures and developmental abnormalities.

Propriétés

IUPAC Name |

bis(11-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H4Cl2F40O4S/c23-21(61,62)19(57,58)17(53,54)15(49,50)13(45,46)11(41,42)9(37,38)7(33,34)5(29,30)3(25,26)1-67-69(65,66)68-2-4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(59,60)22(24,63)64/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUNFQIFSFYXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H4Cl2F40O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.